Allosteric ABL-RIN1 Disruption vs. Direct BCR-ABL Kinase Inhibition in a TR-FRET Assay
In a time-resolved FRET (TR-FRET) assay designed to detect disruption of the ABL::RIN1 complex, the target compound was one of 21 prioritized hits with an IC₅₀ < 12 µM and maximal inhibition exceeding 60% [1]. The mechanism is fundamentally distinct from ATP-competitive inhibitors like imatinib or dasatinib, which directly target the ABL kinase domain; in contrast, this compound lowers kinase activity by interfering with a positive regulatory protein-protein interaction [1]. While specific IC₅₀ values for this exact compound were not discretely reported in a head-to-head format against other thiadiazole variants, the assay identified only five lead structures from 444,743 screened molecules, underscoring the rarity of this activity profile [1].
| Evidence Dimension | IC₅₀ for ABL-RIN1 TR-FRET disruption |
|---|---|
| Target Compound Data | IC₅₀ < 12 µM; > 60% maximal inhibition (hit criteria; exact value not isolated) |
| Comparator Or Baseline | Kinase inhibitors imatinib/dasatinib: Mechanism = direct ATP-competitive ABL inhibition; not active in this PPI disruption assay |
| Quantified Difference | Mechanistic category difference (allosteric PPI disruptor vs. catalytic inhibitor) |
| Conditions | TR-FRET assay using ABL1-eGFP (donor) and terbium-labeled RIN1-SBP (acceptor) with ATP present; primary screen at 7.35 µM and 10 µM |
Why This Matters
This demonstrates a procurement-relevant differentiator: the compound is not interchangeable with standard kinase inhibitors, making it essential for studies of non-catalytic BCR-ABL regulation.
- [1] Ting PY, Damoiseaux R, Titz B, Bradley KA, Graeber TG, et al. (2015) Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1. PLOS ONE 10(3): e0121833. View Source
